molecular formula C12H25ClN2S B14370306 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 89949-44-0

1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14370306
CAS No.: 89949-44-0
M. Wt: 264.86 g/mol
InChI Key: RXMOOGZNXCISKD-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. This particular compound has a chloride anion and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-ethylimidazole with a suitable alkylating agent, followed by the introduction of the hexylsulfanyl group. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.

    Substitution: The chloride anion can be substituted with other anions, such as bromide or iodide, through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Anion exchange can be facilitated by using salts of the desired anion, such as sodium bromide or potassium iodide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazolium derivatives.

    Substitution: Corresponding imidazolium salts with different anions.

Scientific Research Applications

1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in various organic reactions, including polymerization and coupling reactions.

    Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of advanced materials, such as ionic liquid-based electrolytes for batteries and supercapacitors.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its ability to interact with various molecular targets through ionic and non-covalent interactions. The imidazolium cation can form hydrogen bonds and π-π interactions with aromatic compounds, while the hexylsulfanyl group can engage in hydrophobic interactions. These interactions enable the compound to dissolve a wide range of substances and facilitate various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylimidazolium chloride: Similar structure but lacks the hexylsulfanyl group.

    1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of the hexylsulfanyl group.

    1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure but with an octylsulfanyl group.

Uniqueness

1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hexylsulfanyl group, which imparts specific hydrophobic and electronic properties. This makes it particularly useful in applications where both ionic and hydrophobic interactions are required.

Properties

CAS No.

89949-44-0

Molecular Formula

C12H25ClN2S

Molecular Weight

264.86 g/mol

IUPAC Name

1-ethyl-3-(hexylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C12H24N2S.ClH/c1-3-5-6-7-10-15-12-14-9-8-13(4-2)11-14;/h8-9H,3-7,10-12H2,1-2H3;1H

InChI Key

RXMOOGZNXCISKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCN1C[NH+](C=C1)CC.[Cl-]

Origin of Product

United States

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